
6,11-Dihydroxy-8,9-dimethyltetracene-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,11-Dihydroxy-8,9-dimethyltetracene-5,12-dione is a complex organic compound with the molecular formula C18H14O4. It belongs to the class of tetracene derivatives, which are known for their polycyclic aromatic hydrocarbon structure. This compound is characterized by the presence of hydroxyl groups at positions 6 and 11, and methyl groups at positions 8 and 9 on the tetracene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dihydroxy-8,9-dimethyltetracene-5,12-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetracene Backbone: The initial step involves the construction of the tetracene backbone through a series of cyclization reactions.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced at positions 6 and 11 through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
6,11-Dihydroxy-8,9-dimethyltetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the tetracene backbone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated tetracene derivatives.
Aplicaciones Científicas De Investigación
6,11-Dihydroxy-8,9-dimethyltetracene-5,12-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of 6,11-Dihydroxy-8,9-dimethyltetracene-5,12-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with enzymes involved in oxidative stress, modulating their activity and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
6,11-Dihydroxy-5,12-naphthacenedione: Similar in structure but lacks the methyl groups at positions 8 and 9.
11-Hydroxy-7-Methoxy-2,8-Dimethyltetracene-5,12-Dione: Contains a methoxy group at position 7 instead of a hydroxyl group at position 6
Uniqueness
6,11-Dihydroxy-8,9-dimethyltetracene-5,12-dione is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
76640-22-7 |
|---|---|
Fórmula molecular |
C20H14O4 |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
6,11-dihydroxy-8,9-dimethyltetracene-5,12-dione |
InChI |
InChI=1S/C20H14O4/c1-9-7-13-14(8-10(9)2)20(24)16-15(19(13)23)17(21)11-5-3-4-6-12(11)18(16)22/h3-8,23-24H,1-2H3 |
Clave InChI |
FMSBCSUVXPPFDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


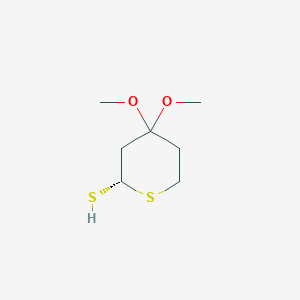
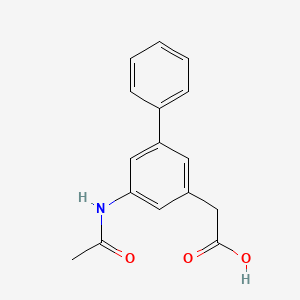
![2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one](/img/structure/B14447731.png)
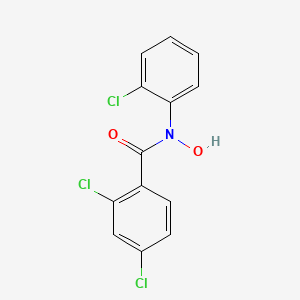
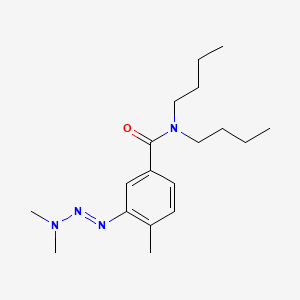

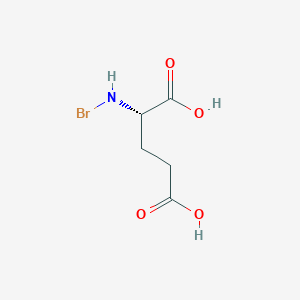
![1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol](/img/structure/B14447786.png)
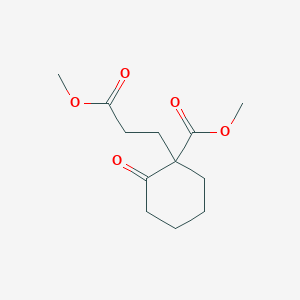
![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)
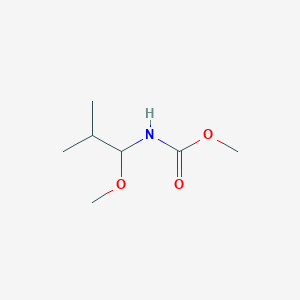
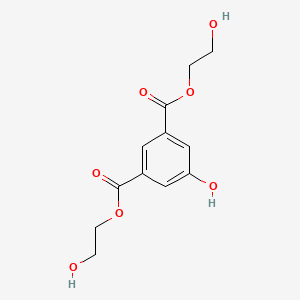
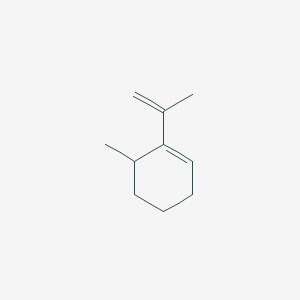
![2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate](/img/structure/B14447810.png)
